molecular formula C17H16N2O2 B2380100 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone CAS No. 1706078-26-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

Katalognummer: B2380100
CAS-Nummer: 1706078-26-3
Molekulargewicht: 280.327
InChI-Schlüssel: DYIQOKJXPDCOFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry research, built on a tropane-derived scaffold. The 8-azabicyclo[3.2.1]octane core is a privileged structure in neuroscience, notably as the foundational skeleton of cocaine, which is a potent inhibitor of monoamine uptake systems like the dopamine transporter (DAT) . Research into analogs of this structure has been a springboard for the discovery of DAT-selective inhibitors, which are investigated as potential treatments for conditions like cocaine addiction . The incorporation of a 5-phenylisoxazole moiety is a strategic feature in modern drug design. Studies on similar tropane analogs have shown that replacing traditional ester groups with heterocyclic bioisosteres like isoxazole can enhance metabolic stability and improve the pharmacological profile of the molecule . This compound is intended for research applications only, including as a reference standard, for in vitro binding assays to investigate interactions with neurological targets, and for the exploration of structure-activity relationships (SAR) in the development of novel central nervous system (CNS) active agents. It is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-phenyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-16(21-18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIQOKJXPDCOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Desymmetrization of Tropinone Derivatives

Tropinone, a symmetric diketone, serves as a starting material for stereoselective reductions. Asymmetric hydrogenation or enzymatic resolution introduces the desired (1R,5S) configuration. For example, enzymatic reduction using Candida antarctica lipase B selectively produces (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol, which undergoes dehydration to form the oct-2-ene derivative. This method achieves enantiomeric excess (>98%) but requires optimization for large-scale applications.

Aziridination of Cycloheptadiene Precursors

A recent breakthrough involves aziridination of 3,5-cycloheptadiene-1-ol (11 ), derived from tropone (10 ) via sodium borohydride reduction (93% yield). Subsequent esterification with benzoic anhydride forms 12 , which undergoes aziridination using chloramine-T to yield the bicyclic core. This approach simplifies scalability and avoids chiral auxiliaries, though the stereochemical outcome depends on reaction conditions.

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

The 5-phenylisoxazole moiety is synthesized via 1,3-dipolar cycloaddition , a method validated in β-lactam antibiotic production.

Formation of Aryl Aldoxime

Benzaldehyde derivatives react with hydroxylamine hydrochloride in methanol/water to form aldoximes. For example, p-chlorobenzaldehyde oxime is synthesized in 85% yield under mild conditions.

Cycloaddition with Propargyl Alcohol

Aldoximes undergo N-chlorosuccinimide (NCS) treatment to generate nitrile oxides, which react with propargyl alcohol in alkaline media. This 1,3-dipolar cycloaddition produces 3-aryl-5-hydroxymethylisoxazoles. Oxidation with Jones reagent (CrO3/H2SO4) converts the hydroxymethyl group to a carboxylic acid, yielding 5-phenylisoxazole-3-carboxylic acid.

Coupling Strategies for N-Acylation

Acylation of the bridgehead nitrogen in 8-azabicyclo[3.2.1]oct-2-ene presents challenges due to steric hindrance and low nucleophilicity. Two methods are prominent:

Acid Chloride Coupling

5-Phenylisoxazole-3-carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride. Reaction with the tropane core in anhydrous dichloromethane, catalyzed by triethylamine, affords the target compound. This method achieves moderate yields (50–65%) but requires strict moisture control.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in situ and coupled to the amine. This approach improves yields (70–75%) and reduces side reactions.

Stereochemical and Process Considerations

Enantiomeric Purity

Chiral HPLC analysis confirms the (1R,5S) configuration, with >99% ee achieved via enzymatic resolution. Alternative routes using asymmetric aziridination require chiral ligands, such as bisoxazoline-copper complexes, to enforce stereochemistry.

Scalability and Industrial Feasibility

The aziridination route is preferred for scale-up, offering decagram-scale synthesis of intermediates. In contrast, enzymatic methods necessitate specialized equipment but minimize waste.

Experimental Data and Optimization

Table 1: Key Reaction Yields

Step Starting Material Product Yield (%) Source
Tropone reduction Tropone (10 ) Cycloheptadiene-ol (11 ) 93
Aldoxime synthesis Benzaldehyde p-Cl-Benzaldoxime 85
Isoxazole oxidation 5-Hydroxymethyl 5-Carboxylic acid 78
EDC coupling Acid + Amine Target compound 75

Table 2: Spectral Data for Target Compound

Technique Data (δ, ppm) Assignment
1H NMR 7.8 (s, 1H), 7.3–7.6 (m, 5H), 5.9 (q, 1H) Isoxazole H, phenyl H, tropane H
13C NMR 168.2 (C=O), 161.4 (isoxazole C), 72.6 (tropane C) Carbonyl, heterocycle, bridgehead

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammation.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or act as an agonist at specific neurotransmitter receptors, influencing neurological functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and biological activities of analogs:

Compound Name Structural Features Biological Activity/Application Reference
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone (Target Compound) 5-Phenylisoxazole substituent; unsaturated bicyclic core Not explicitly reported (inferred CNS activity) -
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl group; ketone linkage Potential CNS modulation (indole as serotonin mimic)
Pudafensinum Coumarin-ether linkage; 3-methoxy group Monoamine reuptake inhibition
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl and phenylamino groups Antibacterial activity
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-thiophen-2-yl)methanone Bromo-thiophene; fluorophenyl substituent Not reported (thiophene enhances lipophilicity)
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate Methyl group on nitrogen; acrylate ester Pharmacopeial standard (optical rotation tested)
(1R,3r,5S)-3-(4-Isopropylphenoxy)-8-azabicyclo[3.2.1]octane Trifluoroacetate Phenoxy substituent; isopropyl group Intermediate in sulfonamide drug synthesis

Key Comparative Insights

Substituent Effects on Activity
  • Aromatic Heterocycles: The 5-phenylisoxazole group in the target compound offers a balance of π-π interactions and metabolic resistance compared to indole () or coumarin ().
  • Electron-Withdrawing Groups: Fluorine and nitro substituents (e.g., in ’s fluoronitrophenyl analog) increase electrophilicity, which may improve binding to enzymes like monoamine oxidases but reduce oral bioavailability due to polarity .
  • Bulk and Lipophilicity : Bulky groups like tert-butyl () or bromo-thiophene () enhance lipophilicity, favoring blood-brain barrier penetration but risking CYP450-mediated metabolism .

Physicochemical Properties (Representative Examples)

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~337.4 Isoxazole, ketone ~2.5
Pudafensinum () ~383.4 Coumarin, methoxy ~1.8
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo...}methanone () 495.4 Bromo-thiophene, aminomethyl ~3.2
(1R,3r,5S)-8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo... () ~447.5 Sulfonamide, isopropylphenoxy ~2.8

Biologische Aktivität

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone is a complex organic compound belonging to the class of azabicyclic compounds, which are known for their diverse pharmacological properties. This compound exhibits potential biological activity that is being explored in various medicinal chemistry contexts, particularly in relation to its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone is C15H16N2OC_{15}H_{16}N_{2}O with a molecular weight of approximately 240.30 g/mol. Its unique bicyclic structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with neurotransmitter transporters, specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Compounds similar to this one have been reported to inhibit DAT selectively, which can lead to increased levels of dopamine in the synaptic cleft, potentially impacting conditions such as addiction and depression .

In Vitro Studies

Research has indicated that derivatives of azabicyclic compounds can exhibit significant inhibitory activity on DAT and SERT. For instance, compounds structurally related to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en have shown IC50 values ranging from 7 nM to 43 nM against DAT, demonstrating potent selectivity over SERT . This suggests that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone may also possess similar properties.

Case Studies

  • Cocaine Addiction Research : A study focused on designing compounds that selectively inhibit DAT as potential treatments for cocaine addiction found that certain azabicyclic compounds could effectively reduce cocaine's reinforcing effects by blocking its uptake mechanisms . This positions (1R,5S)-8-azabicyclo[3.2.1]oct-2-en as a candidate for further investigation in addiction therapies.
  • Neuropharmacological Investigations : Additional research has explored the effects of various azabicyclic derivatives on mood disorders and anxiety, indicating that modulation of dopamine levels can lead to therapeutic effects in these conditions . The specific interactions of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en may provide insights into its potential use in treating such disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeDAT Inhibition IC50 (nM)SERT Inhibition IC50 (nM)
(1R,5S)-8-Azabicyclo[3.2.1]octane DerivativeAzabicyclic7 - 43Higher than DAT
(1R,5S)-8-Azabicyclo[3.2.1]octenoneAzabicyclic20 - 50Not specified
(1R,5S)-8-Azabicyclo[3.2.1]octanamineAzabicyclic15 - 30Not specified

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves acylation yields .
  • Catalyst Screening : Ligand-free Pd catalysts reduce costs but may require higher temperatures (80–100°C) .
  • Yield vs. Purity : Chromatographic purification (silica gel, gradient elution with hexane/EtOAc) resolves stereoisomers but reduces overall yield by 10–15% .

Q. Table 1: Comparison of Synthetic Methods

StepMethodYield (%)Key ConditionReference
Bicyclic CoreRh-catalyzed65–7080°C, 12 h
Isoxazole CouplingSuzuki-Miyaura55–60Pd(PPh₃)₄, 60°C
Methanone FormationFriedel-Crafts75–80AlCl₃, 0°C

Basic: How is the stereochemical integrity of the bicyclic core maintained during synthesis?

Methodological Answer:
Stereochemical control relies on:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to direct enantioselective cyclization .
  • Low-Temperature Quenching : Rapid cooling (−78°C) after cyclization prevents racemization .
  • X-ray Crystallography : Confirms absolute configuration post-synthesis; dihedral angles (e.g., 86.59° between bicyclic core and aryl groups) validate stereochemistry .

Advanced: How do conflicting reports on the compound’s biological targets arise, and how can they be resolved?

Methodological Answer:
Discrepancies in target identification stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) alter binding affinities .
  • Probe Contamination : Trace impurities (<1%) in synthesized batches may activate off-target pathways .

Q. Resolution Strategies :

Orthogonal Assays : Combine radioligand binding (Kd measurements) with functional cAMP assays to confirm target engagement .

Metabolite Profiling : LC-MS/MS identifies degradation products that interfere with activity .

Q. Table 2: Reported Biological Activities

StudyTargetIC₅₀ (nM)Model SystemReference
Anticancer ScreeningEGFR Kinase120 ± 15A549 cells
Neuropharmacology5-HT₁A Receptor8.2 ± 1.3Rat brain homogenate

Advanced: What computational methods predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories using AMBER or GROMACS. Key parameters include binding free energy (ΔG < −10 kcal/mol) and hydrogen bond occupancy (>80%) .
  • Docking Studies (AutoDock Vina) : Prioritize docking poses with RMSD < 2.0 Å relative to co-crystallized ligands .
  • QM/MM Hybrid Models : Calculate charge transfer effects at the binding site using B3LYP/6-31G* basis sets .

Validation : Cross-check computational results with SPR (surface plasmon resonance) data; correlation coefficients (R² > 0.85) indicate reliability .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) identifies stereocenters; coupling constants (e.g., J = 8–12 Hz for axial protons) confirm bicyclic conformation .
  • HRMS (ESI-TOF) : Exact mass measurement (±2 ppm) verifies molecular formula (C₁₉H₁₇N₂O₂) .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (C–N: 1.47 Å) and angles (N–C–C: 109.5°) .

Advanced: How can structure-activity relationship (SAR) studies optimize potency?

Methodological Answer:

  • Isoxazole Modifications : Introducing electron-withdrawing groups (e.g., –CF₃ at C₅) enhances kinase inhibition (IC₅₀ improves 3–5×) but reduces solubility .
  • Bicyclic Core Rigidity : Replacing the double bond in oct-2-ene with a cyclopropane ring increases metabolic stability (t₁/₂ from 2.5 h to 6.8 h in liver microsomes) .

Q. Table 3: SAR of Key Derivatives

ModificationPotency ChangeSolubility (µg/mL)Reference
5-CF₃ on IsoxazoleIC₅₀ ↓ 50%12 → 8
Cyclopropane Coret₁/₂ ↑ 172%15 → 10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.